molecular formula C12H14N4O2S B2452221 1-Cyclopentyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1286719-45-6

1-Cyclopentyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea

Cat. No. B2452221
CAS RN: 1286719-45-6
M. Wt: 278.33
InChI Key: NXMMYADTEHRALL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea is a compound that has been extensively studied for its potential use as a therapeutic agent. This compound is of interest due to its unique chemical structure and its ability to interact with various biological targets.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research on similar compounds to 1-Cyclopentyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea has demonstrated significant antimicrobial and antifungal activities. A study by Buha et al. (2012) synthesized a series of 1,3,4-oxadiazole derivatives, exhibiting broad-spectrum activity against microorganisms like Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli with MIC values ranging from 6.25 to 100 µg/mL (Buha, Rana, Chhabria, Chikhalia, Mahajan, Brahmkshatriya, & Shah, 2012).

Synthesis and Characterization of Biologically Active Compounds

Ölmez and Waseer (2020) have reported on the synthesis and characterization of urea and thiourea derivatives bearing the 1,2,4-oxadiazole ring. These compounds exhibit a range of biological activities, including anti-inflammatory, antiviral, analgesic, and antimicrobial activities. This research highlights the versatile nature of these compounds in contributing to various scientific applications (Ölmez & Waseer, 2020).

Potential Anticancer Agents

The discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as novel apoptosis inducers and potential anticancer agents were explored by Zhang et al. (2005). They identified a specific compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, as an effective apoptosis inducer with activity against breast and colorectal cancer cell lines (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).

Synthesis Under Mild Conditions

Brockmeyer et al. (2014) describe the synthesis of compounds including both thiazolidine and 1,3,4-oxadiazole heterocyclic systems under mild conditions, demonstrating the feasibility of synthesizing complex structures without harsh reaction conditions. This work emphasizes the synthetic versatility of these compounds and their potential in subsequent chemical reactions (Brockmeyer, Gerven, Saak, & Martens, 2014).

Urea Derivatives as Cytokinin-like Activity Enhancers

Research by Ricci and Bertoletti (2009) on urea derivatives, including forchlorofenuron (CPPU) and thidiazuron (TDZ), has shown that some of these compounds exhibit cytokinin-like activity, influencing cell division and differentiation in plants. This demonstrates the potential agricultural applications of these compounds in enhancing plant growth and development (Ricci & Bertoletti, 2009).

properties

IUPAC Name

1-cyclopentyl-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c17-11(13-8-4-1-2-5-8)14-12-16-15-10(18-12)9-6-3-7-19-9/h3,6-8H,1-2,4-5H2,(H2,13,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMMYADTEHRALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea

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